1-(2,6-Dichlorophenyl)piperazine
Overview
Description
1-(2,6-Dichlorophenyl)piperazine is a derivative of piperazine . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Synthesis Analysis
There are several synthetic routes for 1-(2,6-Dichlorophenyl)piperazine. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(2,6-Dichlorophenyl)piperazine is C10H12Cl2N2 . The average mass is 231.122 Da and the monoisotopic mass is 230.037750 Da .Chemical Reactions Analysis
The key step in the synthesis of 1-(2,6-Dichlorophenyl)piperazine includes aza-Michael addition between diamine and the in situ generated sulfonium salt . The effect of pH, temperature, and ultraviolet (UV) radiation on its concentration has been investigated .Physical And Chemical Properties Analysis
1-(2,6-Dichlorophenyl)piperazine is a pale yellow crystalline powder . Its freezing point and boiling point are 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm3 and 1.6400 .Scientific Research Applications
Field
Application
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Method
The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
C–H Functionalization of Piperazines
Field
Application
Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
Method
Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This includes photoredox catalysis .
Results
The C–H functionalization of piperazines has led to the development of new drugs with improved pharmacological and pharmacokinetic profiles .
Preparation of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
Field
Application
1-(2,3-Dichlorophenyl)piperazine hydrochloride is the main intermediate of atypical antipsychotics Aripiprazole .
Method
The preparation method involves a cyclization reaction of 2,3-dichloroaniline as a raw material with bis (2-chloroethyl) amine hydrochloride. The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .
Results
Use in Aripiprazole
Field
Application
1-(2,3-Dichlorophenyl)piperazine is an intermediate in the synthesis of aripiprazole . Aripiprazole is an atypical antipsychotic and is used in the treatment of various mental health disorders .
Method
The synthesis of aripiprazole involves several steps, one of which includes the use of 1-(2,3-Dichlorophenyl)piperazine as an intermediate .
Results
Aripiprazole has been found to be effective in the treatment of a number of mental health disorders, including schizophrenia and bipolar disorder .
Safety And Hazards
properties
IUPAC Name |
1-(2,6-dichlorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMTXRHRBBARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467511 | |
Record name | 1-(2,6-dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)piperazine | |
CAS RN |
63386-61-8 | |
Record name | 1-(2,6-dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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